Ac-Lys-D-Ala-D-lactic acid acetate

Übersicht

Beschreibung

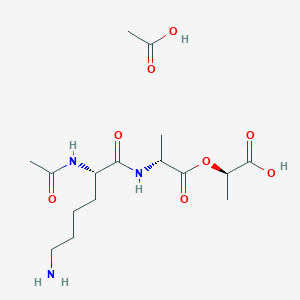

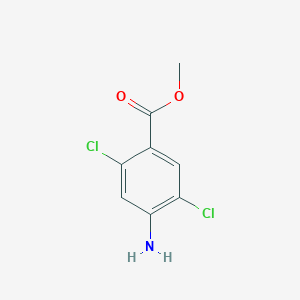

“Ac-Lys-D-Ala-D-lactic acid acetate” is a depsipeptide analog of the tripeptide Ac-Lys-D-Ala-D-Ala . It is a synthetic compound with a molecular weight of 391.42 and a chemical formula of C₁₄H₂₅N₃O₆ · C₂H₄O₂ .

Chemical Reactions Analysis

“this compound” is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . This suggests that it participates in reactions involving these enzymes, likely in the context of bacterial cell wall biosynthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it has a molecular weight of 391.42 and a chemical formula of C₁₄H₂₅N₃O₆ · C₂H₄O₂ . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Subheading ACE Inhibitory Peptides in Fermented Milk

Research indicates that fermented milk containing Lactobacillus helveticus 130B4 can generate ACE inhibitory peptides during fermentation, beneficial for blood pressure regulation. The specific peptide sequence identified (Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp) demonstrated stability against heat treatment and digestive proteases, suggesting a potential anti-hypertensive effect after ingestion (Quan, Tsuda, & Miyamoto, 2008).

Biodegradable Polymers and Environmental Applications

Subheading Production of Optically Pure D-Lactic Acid

The synthesis of optically pure d-lactic acid, crucial for bioplastics, has been optimized using genetically modified strains of Escherichia coli. These strains, needing only mineral salts for growth, have shown high d-lactic acid production yields and purity, beneficial for reducing production and purification costs (Zhou, Causey, Hasona, Shanmugam, & Ingram, 2003).

Renewable Resources for Polymer Production

Subheading Acrylonitrile from Renewable Lactic Acid

The transformation of lactic acid (LA), derived from biomass, into acrylonitrile (ACN), a polymer monomer, represents a shift towards renewable resources in polymer production. The process involves a two-step conversion with significant selectivity, highlighting an alternative to fossil-based ACN production (Mack, Schätzle, Traa, & Klemm, 2019).

Biocompatible and Biodegradable Material Applications

Subheading Stereocomplexes of Enantiomeric Lactic Acid

A comprehensive study on d-, l-, and dl-poly(lactic acid) (PLA) and their stereocomplexes with poly(sebacic acid) (PSA) has been conducted. The research covers synthesis, characterization, degradation, and drug release aspects, emphasizing the importance of PLA terminals in controlling degradation rates and drug release. These findings are pivotal for biocompatible and biodegradable material applications (Slivniak & Domb, 2002).

Biodegradable Polymer for Drug Delivery

Subheading Acetalated Dextran Polymer and Microparticles

Acetalated dextran (Ac-DEX) is a pH-sensitive polymer with tunable degradation kinetics, promising for drug delivery and immune applications. The introduction of a modified Ac-DEX (Ace-DEX) with ethanol as a degradation product enhances biocompatibility, making it suitable for clinical applications like tissue engineering and multiple dosing (Kauffman, Do, Sharma, Gallovic, Bachelder, & Ainslie, 2012).

Wirkmechanismus

Target of Action

The primary target of Ac-Lys-D-Ala-D-lactic acid acetate is penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . These enzymes play a crucial role in bacterial cell wall synthesis by catalyzing the hydrolysis of the terminal D-alanine residues in the peptidoglycan precursors.

Mode of Action

This compound acts as a depsipeptide substrate for DD-carboxypeptidases . It binds to the active site of these enzymes, mimicking the natural substrates. This binding can inhibit the normal function of the enzymes, leading to disruption in the bacterial cell wall synthesis .

Biochemical Pathways

The compound primarily affects the peptidoglycan synthesis pathway in bacteria. By inhibiting DD-carboxypeptidases, it disrupts the cross-linking of peptidoglycan layers, which is a critical step in cell wall formation. The downstream effect of this disruption is the weakening of the bacterial cell wall, which can lead to cell lysis and death .

Result of Action

The molecular effect of this compound’s action is the inhibition of DD-carboxypeptidases, leading to disruption in the peptidoglycan synthesis pathway. On a cellular level, this results in a weakened cell wall, potentially leading to bacterial cell lysis and death .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ac-Lys-D-Ala-D-lactic acid acetate plays a crucial role in biochemical reactions, particularly as a substrate for penicillin-sensitive D-alanine carboxypeptidases. These enzymes are involved in the synthesis and remodeling of bacterial cell walls. The interaction between this compound and D-alanine carboxypeptidases is characterized by the formation of acyl-enzyme intermediates, which are essential for the catalytic activity of these enzymes .

Cellular Effects

This compound influences various cellular processes, particularly in bacterial cells. It affects cell wall synthesis by interacting with D-alanine carboxypeptidases, leading to alterations in cell wall structure and integrity. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting bacterial growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of D-alanine carboxypeptidases. This binding results in the formation of a covalent acyl-enzyme intermediate, which is crucial for the enzyme’s catalytic function. The inhibition or activation of these enzymes by this compound can lead to changes in gene expression and cellular metabolism, affecting bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on bacterial cells .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in bacterial cell wall synthesis and integrity. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as D-alanine carboxypeptidases, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining the structural integrity of bacterial cell walls and ensuring proper cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical research .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on bacterial cell wall synthesis. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity. The subcellular localization of this compound is a key factor in its biochemical properties and cellular effects .

Eigenschaften

IUPAC Name |

(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4)/t8-,9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYAMADIHNCYQH-DDLFKVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)